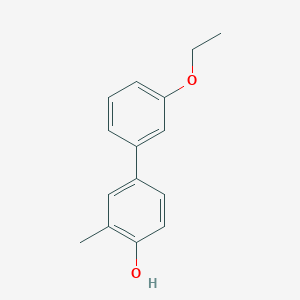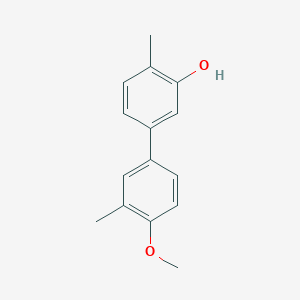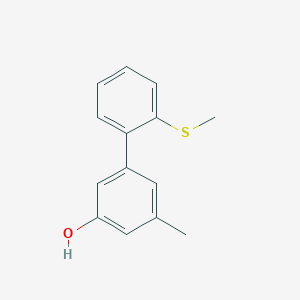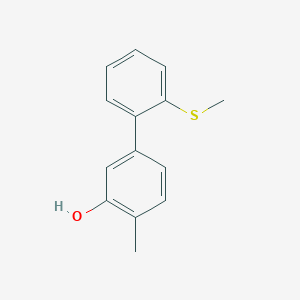
5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% (5-FMP-2MP) is a fluorinated aromatic compound that has been studied extensively in recent years due to its unique properties and potential applications in fields such as organic synthesis, pharmaceuticals, and materials science. 5-FMP-2MP is a colorless, odorless, and water-soluble compound with a melting point of 119-120°C. Its structure consists of two aromatic rings linked by a single carbon-carbon bond and a fluorine atom attached to the 3-methoxyphenyl group. 5-FMP-2MP is a versatile compound that has been used in various scientific applications, including synthesis of novel compounds, drug discovery, and as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of novel heterocyclic compounds, such as pyridines and indoles, as well as for the synthesis of polymers. 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% has also been used as a reagent for the synthesis of biologically active compounds, such as antifungal agents, and for the synthesis of pharmaceuticals. Additionally, 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% has been used as a building block for the synthesis of materials with unique properties, such as conducting polymers, liquid crystals, and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% is not fully understood, however, it is believed to act as a Lewis acid, forming a covalent bond with the substrate molecule. This covalent bond is believed to be responsible for the catalytic activity of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95%, as it stabilizes the transition state of the reaction and facilitates the formation of the desired product. Additionally, it is believed that the fluorine atom attached to the 3-methoxyphenyl group may also play a role in the catalytic activity of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95%, as it increases the electron density of the substrate molecule and enhances its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% are not well understood. It is believed to be non-toxic and non-irritating, however, further research is needed to confirm this. Additionally, 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% has been shown to have antioxidant properties and may have potential applications in the treatment of certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% has many advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound and is relatively stable in air. Additionally, it can be used in a variety of reactions and is not prone to side reactions. However, it is important to note that 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% is a highly reactive compound and should be handled with caution. Additionally, it is important to note that 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% is a fluorinated compound and should not be used in reactions involving high temperatures or long reaction times, as this may lead to the formation of unwanted side products.
Zukünftige Richtungen
The potential applications of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% are vast and continue to be explored. Current research is focused on its use as a catalyst for the synthesis of novel compounds, as a reagent for the synthesis of biologically active compounds, and as a building block for the synthesis of materials with unique properties. Additionally, research is being conducted to further understand its biochemical and physiological effects and its potential applications in the treatment of certain diseases. Finally, research is being conducted to explore its potential applications in other fields, such as energy storage and conversion.
Synthesemethoden
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)-2-methylphenol, 95% is relatively straightforward and can be achieved through a number of different methods. The most common method of synthesis involves the reaction of 2-fluoro-3-methoxyphenol and 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, at an elevated temperature. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted side products. Another method of synthesis involves the reaction of 2-fluoro-3-methoxyphenol and 2-methylphenol in the presence of a Lewis acid such as zinc chloride or tin(IV) chloride.
Eigenschaften
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-6-7-10(8-12(9)16)11-4-3-5-13(17-2)14(11)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTBZDCSKQBJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683833 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-76-1 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














